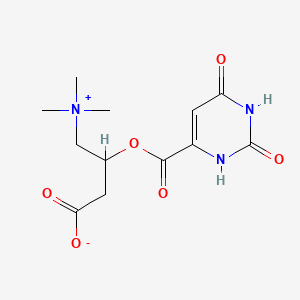
Biotin DHPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin DHPE (N-(Biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a compound that can be used to couple avidin or streptavidin to cell membranes or liposomes . It is a white solid soluble in chloroform . It is also used as a fluorescent probe for labeling phospholipids and liposomes .
Synthesis Analysis
While the exact synthesis process of Biotin DHPE is not detailed in the search results, biotin biosynthesis in general has been studied extensively. For instance, 44 biotin biosynthesis-related genes were identified from 14 eukaryotic photosynthetic algal genomes . Biotin biosynthesis-related enzymes were found to be distributed in three groups: 7-keto-8-aminopelargonic acid synthase, diaminopelargonic acid synthase/dethiobiotin synthetase, and biotin synthase .Molecular Structure Analysis
Biotin DHPE is composed of a hydrophilic head and a hydrophobic tail . It is a cell membrane-like substance that can react with Streptavidin-coated magnetic beads to form a complex attached to the surface of living cells .Chemical Reactions Analysis
In a high-performance liquid chromatography (HPLC) method for biotin analysis, biotin went through a post-column reaction to form a conjugate . In another study, Biotin-X-DHPE was introduced and coupled to Streptavidin-coated magnetic beads for use in the solution-phage bio-panning procedure .Physical And Chemical Properties Analysis
Biotin DHPE is a white solid soluble in chloroform . It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .Applications De Recherche Scientifique
Protein-Ligand Binding Detection
Biotin DHPE, a derivative of biotin, has been instrumental in detecting protein-ligand binding at the liquid/solid interface. A study described a method based on the modulation of interfacial pH upon protein binding. The pH change was detected using a pH-sensitive dye doped into supported phospholipid bilayers containing biotin-cap-PE. This method was pivotal in determining equilibrium dissociation constants in protein-ligand interactions, showcasing the utility of biotin derivatives like Biotin DHPE in sensitive biochemical assays (Jung, Robison, & Cremer, 2009).
Surface Plasmon Resonance Biosensing
Biotin DHPE has also been utilized in the formation of biotin-containing phospholipid vesicle layers on self-assembled monolayers (SAMs). This application is particularly relevant in surface plasmon resonance (SPR) biosensing, a technique used for studying binding interactions. The incorporation of biotin-containing phospholipids, like Biotin DHPE, into the vesicle layers, has enabled the immobilization of biotinylated receptor proteins, enhancing the efficiency and sensitivity of SPR biosensors (Ishizuka-Katsura et al., 2008).
Mécanisme D'action
Biotin DHPE can be used to couple avidin or streptavidin to cell membranes or liposomes . It is used as a fluorescent probe for labeling phospholipids and liposomes . In single molecule imaging measurements, the dynamics of Biotin-X-DHPE lipids were detected by in situ labeling with Alexa Fluor 546 .
Safety and Hazards
Orientations Futures
Biotin DHPE has potential applications in the field of cell panning. For instance, a semi-automated cell panning protocol was developed using Biotin-X-DHPE for efficient isolation of FGFR3-targeting antibody . This process may be a useful tool for screening biologically related antibodies that recognize natural conformational structure on cell membrane protein .
Propriétés
Numéro CAS |
136235-58-0 |
|---|---|
Nom du produit |
Biotin DHPE |
Formule moléculaire |
C53H10N40O10PS |
Poids moléculaire |
1019.44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



